molecular formula C7H14N4O4 B14100115 Azauracil diethanolamine salt CAS No. 99346-50-6

Azauracil diethanolamine salt

Cat. No.: B14100115
CAS No.: 99346-50-6
M. Wt: 218.21 g/mol
InChI Key: ZQXGMTGUSXHRSW-UHFFFAOYSA-N
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Description

Azauracil diethanolamine salt is a compound that combines azauracil, a derivative of uracil, with diethanolamine. Azauracil is known for its various biological activities, including its use in chemotherapy and as an antibacterial agent. The diethanolamine component adds to the compound’s versatility, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azauracil diethanolamine salt typically involves the reaction of azauracil with diethanolamine. This reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the process. The reaction involves the formation of a salt through the interaction of the acidic azauracil with the basic diethanolamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Azauracil diethanolamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the azauracil component.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azauracil or diethanolamine moieties are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azauracil diethanolamine salts.

Scientific Research Applications

Azauracil diethanolamine salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its biological activities, including its antibacterial and anticancer properties.

    Medicine: Azauracil derivatives are explored for their potential therapeutic applications, including their use in chemotherapy.

    Industry: The compound is used in the formulation of various industrial products, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of azauracil diethanolamine salt involves its interaction with specific molecular targets. Azauracil is known to inhibit enzymes involved in nucleotide biosynthesis, leading to the depletion of nucleotide pools and affecting cellular processes. The diethanolamine component may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-Azauracil: A derivative of uracil with similar biological activities.

    Diethanolamine: A versatile compound used in various chemical and industrial applications.

Uniqueness

Azauracil diethanolamine salt is unique due to its combined properties of azauracil and diethanolamine. This combination enhances its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.

Conclusion

This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique combination of azauracil and diethanolamine provides enhanced properties, making it a valuable tool for scientific research and industrial processes.

Properties

CAS No.

99346-50-6

Molecular Formula

C7H14N4O4

Molecular Weight

218.21 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C4H11NO2.C3H3N3O2/c6-3-1-5-2-4-7;7-2-1-4-6-3(8)5-2/h5-7H,1-4H2;1H,(H2,5,6,7,8)

InChI Key

ZQXGMTGUSXHRSW-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)NC1=O.C(CO)NCCO

Origin of Product

United States

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